4-氨基-3-羟基吡啶

描述

4-Amino-3-hydroxypyridine is a hydroxylated impurity and a metabolite of the potassium channel blocker Fampridine . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .

Molecular Structure Analysis

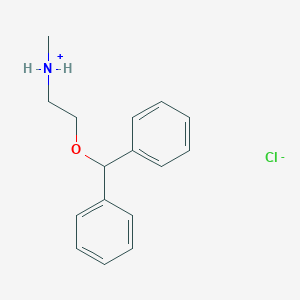

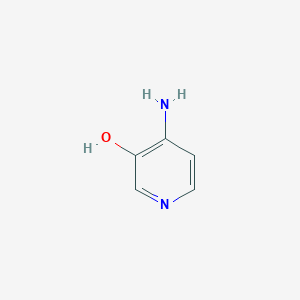

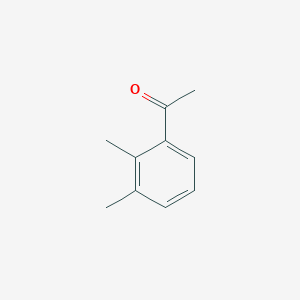

The molecular formula of 4-Amino-3-hydroxypyridine is C5H6N2O . The InChI is InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H, (H2,6,7) . The Canonical SMILES is C1=CN=CC(=C1N)O .

Chemical Reactions Analysis

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .

Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-3-hydroxypyridine is 110.11 g/mol . The XLogP3-AA is -0.2 . The Hydrogen Bond Donor Count is 2 and the Hydrogen Bond Acceptor Count is 3 .

科学研究应用

螯合和酶抑制:3-羟基吡啶-4-酮类化合物,包括4-氨基-3-羟基吡啶,已被研究作为口服活性铁(III)螯合剂,用于治疗地中海贫血。然而,它们也抑制酪氨酸酶,这是一个不良特性。在芳香环中特定位置的烷基取代可以最小化与酪氨酸酶的相互作用,而不显著影响铁(III)的亲和力 (Hider & Lerch, 1989)。

环境生物降解:在环境研究中,作为鸟类驱逐剂使用的4-氨基吡啶的降解会生成4-氨基-3-羟基吡啶作为中间体。然而,在某些能够降解4-氨基吡啶的细菌培养物中,这种化合物会积累为一个死胡同产物 (Takenaka et al., 2013)。

抗菌应用:在制药研究中,3-羟基吡啶-4-酮衍生物,包括4-氨基-3-羟基吡啶在内的一组化合物,已显示出对细菌菌株,特别是金黄色葡萄球菌的抑制活性。计算方法如MOLMAP描述符、GA-PLS和CP-ANN被应用于设计具有改进抗菌活性的新衍生物 (Sabet et al., 2012)。

分光光度分析:4-氨基-3-羟基吡啶已被用于镨的分光光度测定,根据pH变化形成彩色络合物。这种应用在金属离子检测和分析的分析化学中至关重要 (Mehta et al., 1976)。

抗疟疾药物:该化合物也被研究其抗疟疾特性。通过在3-羟基吡啶-4-酮中引入碱性氮中心,旨在靶向溶酶体和细胞内酸性液泡,增强抗疟疾活性 (Dehkordi et al., 2008)。

微生物代谢:已在各种微生物中研究了吡啶环的代谢,包括4-氨基-3-羟基吡啶。这项研究对于理解吡啶衍生物的生物降解及其对环境的影响至关重要 (Watson et al., 1974)。

潜在抗癌剂:正在探索通过合成和研究利用4-羟基吡啶形成的吡啶并[4,3-b][1,4]噁嗪和吡啶并[4,3-b][1,4]噻嗪衍生物,作为潜在的抗癌剂 (Temple et al., 1983)。

混合配体金属络合物:已对铁、钴和镍与2-氨基-3-羟基吡啶的混合配体金属络合物进行了研究,这可能影响制药应用中AHP的生物活性 (Prakash & Sindhu, 1998)。

作用机制

Target of Action

It’s structurally similar compound, 4-aminopyridine, is known to block potassium channels

Mode of Action

If it acts similarly to 4-aminopyridine, it might block potassium channels, leading to an increase in the duration of action potentials . This could enhance neurotransmitter release, but this is purely speculative and needs to be confirmed by experimental studies.

Biochemical Pathways

If it acts like 4-aminopyridine, it might affect the neuronal excitability by prolonging action potentials . This could potentially influence various downstream effects related to neurotransmission.

Result of Action

If it behaves like 4-aminopyridine, it might enhance neurotransmitter release by prolonging action potentials . This could potentially lead to various physiological effects, depending on the specific neurotransmitters involved.

Action Environment

It’s worth noting that 4-aminopyridine is used as a bird repellent in crop fields and is biodegraded in the environment through an unknown mechanism

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

属性

IUPAC Name |

4-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDKLFOUWUHPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52334-53-9 | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DSZ58XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-4-aminopyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Hydroxy-4-aminopyridine interact with potassium channels compared to Dalfampridine?

A: 3-Hydroxy-4-aminopyridine, a primary metabolite of Dalfampridine, exhibits significantly weaker inhibitory effects on potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 compared to its parent compound. Research shows that the IC50 values (concentration inhibiting the channels by 50%) for 3-Hydroxy-4-aminopyridine were 1-2 orders of magnitude higher than those observed for Dalfampridine across all three potassium channels tested. [] This suggests a lower potency for 3-Hydroxy-4-aminopyridine in blocking these specific potassium channels.

Q2: What is the metabolic fate of Dalfampridine in the human body?

A: Following oral administration, Dalfampridine is metabolized into two primary metabolites: 3-Hydroxy-4-aminopyridine and 3-Hydroxy-4-aminopyridine sulfate. These metabolites, along with the unchanged Dalfampridine, are predominantly excreted through urine, with approximately 95.9% of the administered dose recovered in urine. [] This highlights the importance of renal function in Dalfampridine elimination and emphasizes the need for dosage adjustments in patients with renal impairment.

Q3: Could there be other potential targets for 3-Hydroxy-4-aminopyridine besides the potassium channels studied?

A: While the research focused on the effects of 3-Hydroxy-4-aminopyridine on specific potassium channels (Kv 1.1, Kv 1.2, and Kv 1.4), the possibility of interactions with other ion channels or receptors in vivo cannot be excluded. [] Further research is needed to fully elucidate the pharmacological profile of 3-Hydroxy-4-aminopyridine and explore its potential interactions with a wider range of molecular targets. Understanding these interactions could reveal additional insights into its biological activity and potential therapeutic implications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

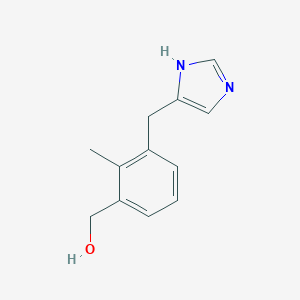

![3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol](/img/structure/B195842.png)

![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)